5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the chloro and ethylsulfanyl groups, and the construction of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-ethylsulfanyl-5-(3-iodo-prop-2-ynyloxy)-pyrimidine: Another pyrimidine derivative with different substituents, which may result in different chemical and biological properties.
Uniqueness
5-chloro-2-(ethylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to the presence of both ethylsulfanyl and thiadiazole groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5OS3/c1-3-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-4-2/h3,6H,1,4-5H2,2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDDMUMJBSSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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